Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives is described in several papers. For instance, a crystalline 4-ethyl-2,3-dioxopiperazine derivative was synthesized using triphosgene in methylene dichloride with triethylamine, highlighting a method that avoids traditional chlorinating agents and is carried out under mild conditions . Another paper describes a nine-step synthesis of a tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine derivative, starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate and involving various protection, methylation, and hydrolysis steps . Additionally, an efficient approach to synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is proposed, starting from 4-methylpyridinium and involving SN2 substitution, reduction, oxidation, and acylation steps, with a total yield of 80.2% .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often complex and can exhibit interesting features such as keto-enol tautomerism and configurational isomerism. For example, methyl 2,6-diphenyl-1-methyl-4-oxopiperidine-3,5-dicarboxylates were synthesized and their stereochemistry was determined by NMR data, showing the presence of enolic forms . In another study, the crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate revealed intermolecular hydrogen bonds forming a porous three-dimensional network with hydrophobic channels .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be quite varied. Methylated 4-oxypiperidine compounds were screened for their ability to inhibit protein synthesis in vitro, showing a correlation between methylation extent and inhibitory activity . Another paper discusses the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, which can undergo halogenation, alcohol addition, and decarboxylation to yield various products . Additionally, spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones were synthesized from methyl 2-chloro-2-cyclopropylideneacetate, demonstrating the versatility of piperidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their potential applications. While the papers provided do not directly discuss the properties of Methyl 4-oxopiperidine-3-carboxylate hydrochloride, they do provide insights into related compounds. For instance, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was evaluated, with some compounds showing good activity . The solubility, crystallinity, and stability of these compounds can be inferred from their synthesis and molecular structure analyses, as seen in the papers discussing crystalline forms and three-dimensional networks .
Scientific Research Applications
Asymmetric Benzylation for Chiral Compounds Synthesis
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is used in asymmetric benzylation reactions. An example is the synthesis of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using cinchona alkaloids as phase-transfer catalysts. This process is significant for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, offering advantages such as affordable materials, mild conditions, and moderate enantioselectivity (Wang, Zhao, Xue, & Chen, 2018).
Key Intermediate in Novel Inhibitor Synthesis
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is an important intermediate in synthesizing specific inhibitors, such as the protein tyrosine kinase Jak3 inhibitor—CP-690550. Efficient synthetic approaches for this compound involve a series of steps starting from readily available reagents and are suitable for industrial scaling (Chen Xin-zhi, 2011).
Synthesis of Piperidine Derivatives
The compound serves as a precursor in the stereoselective synthesis of various piperidine derivatives. These syntheses often involve reactions with different reagents, leading to the formation of structurally diverse and potentially bioactive piperidine derivatives. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a related compound, is used to produce various synthons for preparing piperidine derivatives (Moskalenko & Boev, 2014).
Structural Studies and Characterization
Methyl 4-oxopiperidine-3-carboxylate hydrochloride also plays a role in structural studies and characterization of organic compounds. It has been utilized in studies focusing on keto-enol tautomerism and configurational isomerism, providing valuable insights into the stereochemistry of related organic compounds (Fernández, Casares, Gálvez, & Bellanato, 1993).
Synthesis of Proteasome Inhibitors
It is also utilized in the synthesis of proteasome inhibitors, where methyl 3,4-epoxypiperidine-3-carboxylate derivatives have been synthesized and tested for their biological activities. These compounds show promise in inhibiting specific active sites of the 20S proteasome, with potential applications in the field of medicinal chemistry (Marastoni et al., 2004).
Mechanism of Action
Target of Action
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is a complex organic compound used as a starting reagent in the synthesis of various pharmaceuticals . The specific targets of this compound depend on the final product it is used to synthesize. For instance, it has been used in the synthesis of nakadomarin A and tert-butyl, picolyl, and fluorinated analogs of capromorelin .
Mode of Action
The mode of action of Methyl 4-oxopiperidine-3-carboxylate hydrochloride is primarily through its role as a building block in the synthesis of other compounds . It interacts with other reagents under specific conditions to form new compounds. The exact nature of these interactions depends on the specific synthesis process.
Biochemical Pathways
The biochemical pathways affected by Methyl 4-oxopiperidine-3-carboxylate hydrochloride are determined by the final compounds it is used to synthesize . For example, in the synthesis of nakadomarin A, it contributes to the formation of the central tetracyclic core of the molecule .
Pharmacokinetics
Instead, it is used as a reagent in the synthesis of other compounds, and the pharmacokinetics of those compounds would be more pertinent .
Result of Action
The result of the action of Methyl 4-oxopiperidine-3-carboxylate hydrochloride is the formation of new compounds during synthesis . The molecular and cellular effects of these compounds depend on their specific structures and properties.
Action Environment
The action of Methyl 4-oxopiperidine-3-carboxylate hydrochloride is influenced by the conditions under which it is used in synthesis . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound during synthesis.
properties
IUPAC Name |
methyl 4-oxopiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAACQILAGCQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00991924 | |
Record name | Methyl 4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride | |
CAS RN |
71486-53-8 | |
Record name | 3-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71486-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-oxopiperidine-3-carboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071486538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-oxopiperidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride in the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one?
A: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride serves as a crucial starting material in the two-step synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one. [] This compound, along with 3,4-dimethoxyphenol, undergoes a series of reactions to yield the final product, a potential dopamine D4 receptor ligand. The specific role and transformations of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride within this synthesis are detailed in the research paper. []
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